molecular formula C7H17ClN4O2 B580510 (R)-2-Amino-6-guanidinohexanoic acid hydrochloride CAS No. 1217456-98-8

(R)-2-Amino-6-guanidinohexanoic acid hydrochloride

Cat. No.: B580510
CAS No.: 1217456-98-8
M. Wt: 224.689
InChI Key: YMKBVNVCKUYUDM-NUBCRITNSA-N
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Description

Historical Context and Discovery

Homoarginine was first isolated from plant sources in the early 20th century. E.A. Bell isolated the compound from seeds of Lathyrus cicera (red pea) in 1962, confirming its natural occurrence. Subsequent studies identified its structural similarity to arginine, with the guanidino group positioned at the sixth carbon instead of the fifth, as in arginine. The compound’s nomenclature reflects its homologous relationship to lysine, from which it is derived enzymatically.

Historically, homoarginine was classified as a non-proteinogenic amino acid due to its absence in standard protein sequences. Its biochemical significance emerged later, particularly in the context of cardiovascular research, where low plasma levels were linked to increased mortality risk.

Nomenclature and Classification

Property Value Source
IUPAC Name This compound
Molecular Formula C₇H₁₆N₄O₂·HCl
Molecular Weight 188.23 g/mol
CAS Registry Number 156-86-5

Homoarginine is classified as a cationic amino acid due to its protonated guanidino group at physiological pH. Structurally, it is a homolog of arginine, differing by a single carbon in its side chain (Fig. 1). This structural modification alters its interaction with enzymes such as nitric oxide synthase (NOS) and arginase.

Natural Occurrence and Distribution

Homoarginine exists in both endogenous and exogenous forms:

1.3.1 Plant Sources

  • Legumes : Seeds of Lathyrus sativus (grass pea) and Lathyrus cicera (red pea) contain high concentrations of homoarginine, where it serves as a growth inhibitor for pathogens like Staphylococcus aureus.
  • Other Plants : Trace amounts are found in Euglena gracilis and Apis cerana, though dietary contributions to human plasma levels are minimal.

1.3.2 Endogenous Synthesis in Humans
Homoarginine is synthesized via two primary pathways:

  • Arginine:Glycine Amidinotransferase (AGAT) : Transfers the amidino group from arginine to lysine, producing homoarginine and ornithine.
  • Urea Cycle Intermediates : Lysine substitutes for ornithine in the transcarbamoylation reaction catalyzed by ornithine transcarbamylase (OTC).

Endogenous homoarginine is detectable in blood, cerebrospinal fluid, urine, and tissues such as the kidneys, liver, and pancreas. Plasma concentrations in healthy adults range from 1.38–3.32 µmol/L, with age-dependent declines linked to cardiovascular risk.

Significance in Biochemical Research

1.4.1 Role in Nitric Oxide (NO) Metabolism
Homoarginine acts as a substrate for endothelial nitric oxide synthase (eNOS), enhancing NO production and improving endothelial function. Its inhibitory effects on arginase—a competing enzyme for arginine—further elevate NO availability, countering vascular dysfunction.

1.4.2 Cardiovascular Biomarker

  • Mortality Risk : Low plasma homoarginine (<1.77 µmol/L in women, <2.01 µmol/L in men) correlates with increased cardiovascular mortality, particularly in stroke and heart failure patients.
  • Alkaline Phosphatase Inhibition : Homoarginine inhibits tissue-nonspecific alkaline phosphatase (TNAP), reducing vascular calcification and inflammation.

1.4.3 Metabolic Pathways

Enzyme Reaction Product Source
AGAT Arginine + Lysine → Homoarginine + Ornithine Homoarginine
AGXT2 Homoarginine → 6-Guanidino-2-oxocaproic acid (GOCA) GOCA
Arginase Homoarginine → Lysine + Urea Lysine, Urea

These pathways highlight homoarginine’s dual role as a metabolite and a regulatory molecule.

Properties

IUPAC Name

(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBVNVCKUYUDM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=C(N)N)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678752
Record name N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217456-98-8
Record name N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis Strategy from Chiral Lysine Derivatives

The synthesis of (R)-2-amino-6-guanidinohexanoic acid hydrochloride typically begins with enantiomerically pure D-lysine hydrochloride, leveraging its six-carbon backbone and terminal amino group for guanidinylation. The process involves three critical stages:

  • Coordination Complex Formation : D-lysine reacts with CuCl₂·2H₂O in aqueous solution to form a copper-amino acid complex, enhancing nucleophilicity at the ε-amino group.

  • Guanidinylation : Treatment with O-methylisourea sulfate introduces the guanidine moiety via nucleophilic substitution, requiring precise pH control (10.00–10.65) using ammonia water to deprotonate the ε-amino group while minimizing racemization.

  • Demetallation and Purification : The copper complex is decomposed with (NH₄)₂S, followed by recrystallization from methanol/ethanol mixtures to isolate the enantiomerically pure product.

Table 1: Key Reaction Parameters for Guanidinylation

ParameterOptimal RangeImpact on Yield/Purity
pH10.00–10.65Ensures ε-NH₂ deprotonation
Temperature20–30°CBalances reaction rate/racemization
CuCl₂·2H₂O Equivalents1.05–1.10Prevents lysine dimerization
Reaction Time24 hoursCompletes guanidine incorporation

Industrial-Scale Production Innovations

Substitution of Traditional Reagents

The patent CN102675156B introduces two critical improvements over historical methods:

  • Copper Source : Replacing insoluble CuO/Cu₂(OH)₂CO₃ with water-soluble CuCl₂·2H₂O eliminates heterogeneous reaction conditions, increasing yield from 62% to 89%.

  • Base Selection : Ammonia water substitutes NaOH/Na₂CO₃, avoiding sodium ion contamination and reducing reactor corrosion.

Purification Advancements

Traditional ion-exchange chromatography is replaced with a tandem solvent system:

  • Methanol Dissolution : Removes copper sulfide byproducts.

  • Ethanol Antisolvent Precipitation : Induces crystallization of the hydrochloride salt with >99% enantiomeric excess (ee).

Chirality Control and Analytical Validation

Racemization Mitigation Strategies

  • Low-Temperature Processing : Maintaining reactions at ≤30°C prevents α-carbon epimerization.

  • Non-Alkaline Workup : Post-reaction acidification to pH 1.95–2.05 with HCl stabilizes the protonated amine.

Analytical Confirmation

  • HPLC-MS : A C18 column with 0.1% TFA/acetonitrile gradient resolves the (R)-enantiomer (t_R = 8.2 min) from its (S)-counterpart (t_R = 9.7 min).

  • Specific Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O) confirms configuration.

Comparative Analysis of Guanidinylation Agents

While O-methylisourea sulfate dominates industrial use, alternative reagents exhibit distinct tradeoffs:

Table 2: Guanidinylation Agent Performance

ReagentYield (%)Purity (%)Byproducts
O-Methylisourea sulfate8999.5Sulfate ions
1H-Pyrazole-1-carboxamidine9298.7Pyrazole derivatives
S-Methylisothiourea7897.2Thiol odors

The sulfate byproducts from O-methylisourea sulfate necessitate additional washing steps but remain preferred for cost-effectiveness in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-6-guanidinohexanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the guanidino group, potentially forming different oxidation states.

    Reduction: Reduction reactions can convert the guanidino group to other functional groups.

    Substitution: The amino and guanidino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different guanidino derivatives, while substitution reactions can produce a variety of amino acid derivatives with modified functional groups.

Scientific Research Applications

®-2-Amino-6-guanidinohexanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its role in various biological processes, including enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various chemicals and materials, owing to its unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-6-guanidinohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group plays a crucial role in these interactions, often forming hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-2-Amino-6-guanidinohexanoic Acid Hydrochloride

The S-isomer (L-homoarginine hydrochloride, CAS 1483-01-8 ) is the enantiomer of the R-form. Key differences include:

Property (R)-Isomer (S)-Isomer
CAS Number 1217456-98-8 1483-01-8
Configuration R-configuration S-configuration
Applications Limited research applications Nitric oxide studies, alkaline phosphatase inhibition
Isotopic Labeling Not documented Available as ¹³C₇/¹⁵N₄-labeled for NMR
Purity & Availability ≥95% (suppliers: 巨胜化学研究院) ≥98% (suppliers: 生工生物, J&K)

The S-isomer is more extensively studied, with roles in metabolic pathways and proteomics due to its compatibility with L-amino acid-specific enzymes . The R-isomer’s applications are less documented but may involve chiral synthesis or receptor-binding studies .

Comparison with L-Arginine Hydrochloride

L-Arginine hydrochloride (CAS 15595-35-4) shares a guanidino group but has a shorter carbon chain (pentanoic vs. hexanoic acid):

Property (R)-2-Amino-6-guanidinohexanoic Acid HCl L-Arginine HCl
Molecular Formula C₇H₁₆N₄O₂·HCl C₆H₁₄N₄O₂·HCl
Chain Length 6-carbon backbone 5-carbon backbone
Biological Role Synthetic analog, enzyme inhibition Natural amino acid, nitric oxide precursor
Thermal Stability Not reported Stable up to 213–215°C

The extended chain in the R-isomer may alter binding affinity in enzymatic systems compared to arginine .

Comparison with Guanidine Hydrochloride

Guanidine hydrochloride (CAS 50-01-1) is a simpler compound lacking the amino acid backbone:

Property (R)-2-Amino-6-guanidinohexanoic Acid HCl Guanidine HCl
Structure Amino acid with guanidino group Free guanidine + HCl
Applications Biochemical research Protein denaturation, RNA extraction
Toxicity Not classified WGK 3 (hazardous)

The R-isomer’s amino acid structure makes it suitable for targeted biochemical studies, unlike guanidine HCl’s broad denaturation uses .

Enzymatic Inhibition

The S-isomer inhibits alkaline phosphatase isoenzymes by mimicking arginine’s structure, whereas the R-isomer’s efficacy remains unverified .

Isotopic Labeling

The S-isomer is available in ¹³C/¹⁵N-labeled forms for metabolic tracing, while the R-isomer lacks isotopic variants .

Proteomics

Data Tables

Table 1: Structural and Commercial Comparison of Guanidino-Containing Compounds

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Suppliers
(R)-2-Amino-6-guanidinohexanoic Acid HCl 1217456-98-8 224.69 ≥95% 巨胜化学研究院
(S)-2-Amino-6-guanidinohexanoic Acid HCl 1483-01-8 224.69 ≥98% J&K, 生工生物
L-Arginine HCl 15595-35-4 210.66 ≥98% 南兴化工

Table 2: Thermal and Stability Data

Compound Name Melting Point (°C) Stability Notes
(S)-2-Amino-6-guanidinohexanoic Acid HCl 213–215 Stable at room temperature
Guanidine HCl 181–185 Hygroscopic, decomposes at >230°C

Biological Activity

(R)-2-Amino-6-guanidinohexanoic acid hydrochloride, commonly known as homoarginine , is a derivative of the amino acid arginine. Its biological activity has been the subject of various studies, particularly concerning its role in metabolic processes and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₇H₁₆N₄O₂·HCl
  • Molecular Weight : 224.7 g/mol
  • Melting Point : 213–215 °C
  • Appearance : White granular powder

Homoarginine is believed to exert its biological effects primarily through its influence on nitric oxide (NO) production and its role as a substrate for nitric oxide synthases (NOS). The compound's guanidine group enhances its interaction with various enzymes, particularly those involved in metabolic pathways related to cardiovascular health.

Key Mechanisms:

  • Nitric Oxide Production : Homoarginine serves as a substrate for NOS, leading to increased NO synthesis, which plays a crucial role in vascular function and blood flow regulation.
  • Modulation of Enzyme Activity : It can influence the activity of several enzymes, including those involved in the urea cycle and amino acid metabolism.

Cardiovascular Effects

Research indicates that homoarginine may have beneficial effects on cardiovascular health. Studies have shown that elevated levels of homoarginine are associated with improved endothelial function and reduced risk of cardiovascular diseases.

  • Endothelial Function : Homoarginine enhances endothelial nitric oxide availability, contributing to vasodilation and improved blood flow.
  • Cardiovascular Risk : Epidemiological studies suggest that higher plasma levels of homoarginine correlate with lower incidences of cardiovascular events, such as myocardial infarction and stroke.

Neuroprotective Role

Recent findings suggest that homoarginine may also have neuroprotective properties. It has been implicated in:

  • Reducing oxidative stress in neuronal tissues.
  • Enhancing cognitive functions by modulating neurotransmitter systems.

Case Studies and Clinical Trials

  • Cardiovascular Health : A study involving patients with coronary artery disease demonstrated that supplementation with homoarginine resulted in significant improvements in endothelial function compared to placebo groups .
  • Neuroprotection : In animal models, homoarginine administration was linked to decreased neuronal apoptosis following ischemic events, suggesting potential therapeutic applications in stroke management .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cardiovascular HealthImproved endothelial function
NeuroprotectionReduced oxidative stress
Metabolic RegulationModulation of nitric oxide synthesis

Table 2: Comparison with Related Compounds

CompoundMechanism of ActionBiological Effects
L-ArgininePrecursor for nitric oxideEnhances blood flow
Homoarginine (R)Substrate for nitric oxide synthaseCardiovascular protection
(S)-2-Amino-6-guanidinohexanoic acid hydrochlorideSimilar structure but different activity profileLimited cardiovascular effects

Q & A

Q. What are the key considerations for optimizing the synthesis of (R)-2-amino-6-guanidinohexanoic acid hydrochloride in chiral purity?

  • Methodological Answer : Chiral purity is critical due to the compound's stereospecific bioactivity. Use Boc-protected intermediates during guanidinylation to minimize racemization, followed by acid hydrolysis for deprotection. Chiral chromatography (e.g., using a Chiralpak® IA column with hexane/isopropanol gradients) confirms enantiomeric excess (>98%). Monitor reaction pH (6.5–7.5) to prevent epimerization during guanidine-group introduction .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Employ a combination of:
  • HPLC-MS : Reversed-phase C18 columns (e.g., Agilent Zorbax SB-C18) with 0.1% TFA in water/acetonitrile gradients for purity assessment (>95%) and molecular ion confirmation ([M+H]⁺ at m/z 225.1) .
  • NMR : ¹H and ¹³C spectra in D₂O/DCl (pH 2.5) to resolve α-carbon proton shifts (δ 3.8–4.2 ppm) and guanidine-group signals (δ 7.1–7.3 ppm) .
  • X-ray crystallography : For absolute configuration confirmation, grow crystals in ethanol/HCl (1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound in nitric oxide synthase (NOS) inhibition assays?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize:
  • Substrate concentration : Use 10–50 µM L-arginine to avoid competitive inhibition artifacts.
  • Enzyme isoform specificity : Test against nNOS, eNOS, and iNOS separately (e.g., recombinant human isoforms).
  • Redox state : Include 1 mM DTT to stabilize thiol groups in NOS .
  • Data normalization : Use a reference inhibitor (e.g., L-NAME) in parallel to calibrate IC₅₀ values .

Q. What experimental protocols mitigate degradation of this compound in long-term stability studies?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Use:
  • Storage : Lyophilized powder in amber vials under argon (-20°C), with desiccant (silica gel).
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. For aqueous solutions (pH 5–7), add 0.01% EDTA to chelate metal ions .

Q. How does this compound compare to L-homoarginine hydrochloride in arginase inhibition assays?

  • Methodological Answer : Design comparative studies with:
  • Enzyme kinetics : Measure Kₘ and Vₘₐₓ using urea quantification (diacetyl monoxime method).
  • Structural modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding poses in arginase’s manganese cluster.
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to assess ΔG and ΔH differences. The (R)-enantiomer shows 3-fold higher affinity (Kᵢ = 12 µM vs. 36 µM for L-homoarginine) due to optimal guanidine positioning .

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